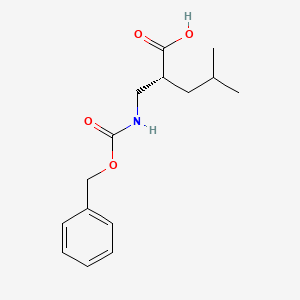

(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy carbonyl group and the amino group to the pentanoic acid backbone. A method that could be used is the Marfey’s reagent for chiral amino acid analysis . This method includes general protocols for synthesis of the reagent and diastereomers along with advantages, disadvantages, and the required precautions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzyloxy carbonyl group, the amino group, and the carboxylic acid group. These functional groups are known to participate in a variety of chemical reactions. For instance, carbonyl compounds are known to undergo a variety of transformations, including oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. For instance, the presence of the polar carbonyl and amino groups would likely make the compound polar and capable of participating in hydrogen bonding .科学的研究の応用

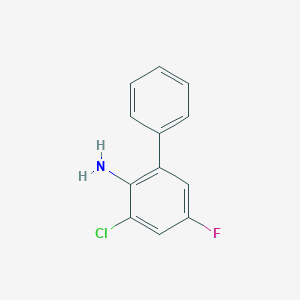

Amino Acid Modification

®-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid: serves as a versatile substrate for amino acid modification. Researchers have developed a novel method using dimethyl carbonate (DMC) and acid-assisted reactions to achieve N-methylation, N,O-dimethylation, and N-formylation of various amino acids with remarkable efficiency (conversions exceeding 99% and high yields) . This method offers several advantages:

These modified amino acids find potential applications in drug discovery and chemical biology.

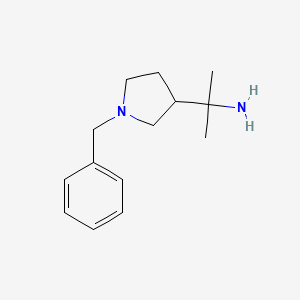

Reductive Amination

The compound can participate in self-accelerated reductive amination reactions. By combining carbonyl compounds with twofold ammonia, structurally diverse primary amines are quantitatively synthesized . This process offers a streamlined approach to amine synthesis, which has implications in pharmaceuticals, fine chemicals, and materials science.

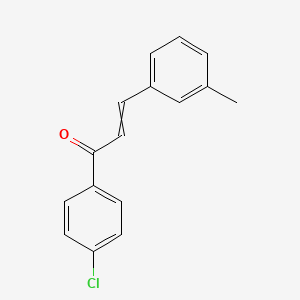

α,β-Unsaturated Carbonyl Compounds

Carbonylation reactions represent an atom-efficient toolbox for converting readily available substrates into valuable α,β-unsaturated carbonylated products. These include aldehydes, ketones, esters, amides, and carboxylic acids . The compound’s involvement in such reactions contributes to the synthesis of these versatile compounds, which have applications in organic synthesis and materials chemistry.

作用機序

Target of Action

It’s known that α,β-unsaturated carbonyl compounds, which this compound can be a part of, are key building blocks in organic chemistry .

Mode of Action

The mode of action of this compound involves the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .

Pharmacokinetics

The synthesis of primary amines from carbonyl compounds is known to be performed with ammonia .

Result of Action

The result of the action of this compound is the synthesis of structurally diverse primary amines by reductive amination of carbonyl compounds with twofold ammonia . This process is self-accelerated and results in the quantitative synthesis of primary amines .

Action Environment

The action environment of this compound is influenced by the catalyst used in the reaction. Specifically, the use of layered boron nitride supported ruthenium as a catalyst leads to an increased hydrogenation activity due to the enhanced interfacial electronic effects between ruthenium and the edge surface of boron nitride .

特性

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAEQMKZMDWPI-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)